molecular formula C14H13F2N3O4 B7434533 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one

カタログ番号 B7434533
分子量: 325.27 g/mol
InChIキー: PSZYWEKAANTLSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one, also known as DBO, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. DBO has shown promising results in various studies, particularly in the field of neuroscience, and its mechanism of action and physiological effects have been extensively studied.

作用機序

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one works by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β, 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one can promote the survival of neurons and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one can improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects. 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

実験室実験の利点と制限

One advantage of using 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, one limitation is that 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one may have off-target effects on other enzymes, which could affect the interpretation of experimental results.

将来の方向性

1. Further studies are needed to determine the optimal dosage and administration route for 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one in humans.
2. The potential of 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis, should be explored.
3. The effects of long-term 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one treatment on cognitive function and neuronal health should be investigated.
4. The potential of 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one as a neuroprotective agent in traumatic brain injury should be explored.
5. The development of more potent and selective GSK-3β inhibitors based on the structure of 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one should be investigated.
In conclusion, 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one is a synthetic compound with potential therapeutic applications in the field of neuroscience. Its mechanism of action and physiological effects have been extensively studied, and it has shown promising results in various animal models of neurological disorders. Further research is needed to fully understand the potential of 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one as a therapeutic agent and to develop more potent and selective GSK-3β inhibitors based on the structure of 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one.

合成法

The synthesis of 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one involves the reaction of 2,4-difluoro-3-hydroxybenzoyl chloride with piperidin-4-amine in the presence of triethylamine to yield the intermediate 1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-ylamine. The intermediate is then reacted with cyanogen bromide in the presence of sodium bicarbonate to yield the final product, 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one.

科学的研究の応用

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one has also been shown to have potential in the treatment of depression and anxiety disorders.

特性

IUPAC Name

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O4/c15-9-2-1-8(10(16)11(9)20)13(21)19-5-3-7(4-6-19)12-17-18-14(22)23-12/h1-2,7,20H,3-6H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZYWEKAANTLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)O2)C(=O)C3=C(C(=C(C=C3)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。